2-((6-methoxy-4-methylquinazolin-2-yl)amino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-((6-methoxy-4-methylquinazolin-2-yl)amino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-methoxy-4-methylquinazolin-2-yl)amino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the dihydroquinazolinone ring.
Preparation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of Functional Groups: The methoxy group is introduced via methylation using dimethyl sulfate, while the methyl group is added through alkylation with methyl iodide.
Formation of Dihydroquinazolinone Ring: The final step involves cyclization using a suitable base, such as sodium hydride, to form the dihydroquinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-((6-methoxy-4-methylquinazolin-2-yl)amino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-((6-methoxy-4-methylquinazolin-2-yl)amino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((6-methoxy-4-methylquinazolin-2-yl)amino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
- N-(6-Methoxy-4-methylquinazolin-2-yl)guanidine
- 2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethyl N-(3,4-dichlorophenyl)carbamate
Uniqueness
2-((6-methoxy-4-methylquinazolin-2-yl)amino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features, such as the presence of the dihydroquinazolinone ring and the combination of methoxy and methyl groups. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-11-13-7-12(27-4)5-6-15(13)23-19(22-11)25-18-21-10-14-16(24-18)8-20(2,3)9-17(14)26/h5-7,10H,8-9H2,1-4H3,(H,21,22,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXJYFBZWXKYSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC=C4C(=N3)CC(CC4=O)(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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